2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N2O2. It is a derivative of 2,5-diazabicyclo[2.2.2]octane, a bicyclic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.2]octane with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and high efficiency. The industrial production methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Wirkmechanismus
The mechanism of action of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or base, participating in various chemical reactions. Its bicyclic structure and the presence of nitrogen atoms contribute to its reactivity and ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar compound with a bicyclic structure, commonly used as a catalyst and base in organic synthesis.
Triethylenediamine: Another bicyclic compound with similar properties and applications in catalysis and synthesis.
Uniqueness
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}acetic acid dihydrochloride is unique due to its specific acetic acid derivative structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .
Eigenschaften
Molekularformel |
C8H16Cl2N2O2 |
---|---|
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
2-(2,5-diazabicyclo[2.2.2]octan-2-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H14N2O2.2ClH/c11-8(12)5-10-4-6-1-2-7(10)3-9-6;;/h6-7,9H,1-5H2,(H,11,12);2*1H |
InChI-Schlüssel |
YZXKNDHNOOJKLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN(C1CN2)CC(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.